molecular formula C12H13NO4 B14597009 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid CAS No. 58898-60-5

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid

Cat. No.: B14597009
CAS No.: 58898-60-5
M. Wt: 235.24 g/mol
InChI Key: FIBRMSFRADJGAZ-UHFFFAOYSA-N
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Description

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and propanoic acid moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, forming the quinoline ring system. Subsequent hydrolysis and esterification steps yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
  • 4-Hydroxy-2-quinolones
  • 2-Oxo-1,2,3,4-tetrahydropyrimidines

Uniqueness

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanoic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

58898-60-5

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-8-yl)oxy]propanoic acid

InChI

InChI=1S/C12H13NO4/c1-7(12(15)16)17-9-4-2-3-8-5-6-10(14)13-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14)(H,15,16)

InChI Key

FIBRMSFRADJGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1NC(=O)CC2

Origin of Product

United States

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